C9H13NaO2
Description
C₉H₁₃NaO₂, chemically known as sodium 4-methylbenzoate, is an organic sodium salt derived from 4-methylbenzoic acid. Its molecular structure consists of a benzene ring substituted with a methyl group (-CH₃) and a carboxylate group (-COO⁻), with a sodium cation (Na⁺) balancing the charge. This compound is widely used in pharmaceuticals as a buffering agent and in industrial applications as a corrosion inhibitor due to its ionic stability and solubility in polar solvents . Key properties include a molecular weight of 188.19 g/mol, a melting point of ~285°C (decomposition), and high solubility in water (~50 g/100 mL at 25°C).
Properties
IUPAC Name |
sodium;3-cyclohexyl-3-oxoprop-1-en-1-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2.Na/c10-7-6-9(11)8-4-2-1-3-5-8;/h6-8,10H,1-5H2;/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOBWMSZLTYXJE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C=C[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium phenylephrine can be synthesized through the reaction of phenylephrine with sodium hydroxide. The reaction involves the neutralization of phenylephrine hydrochloride with sodium hydroxide to form sodium phenylephrine and water .
Industrial Production Methods
In industrial settings, sodium phenylephrine is produced by reacting phenylephrine base with sodium hydroxide under controlled conditions. The reaction is typically carried out in an aqueous medium, and the product is isolated by crystallization or precipitation .
Chemical Reactions Analysis
Types of Reactions
Sodium phenylephrine undergoes several types of chemical reactions, including:
Oxidation: Sodium phenylephrine can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form phenylephrine.
Substitution: Sodium phenylephrine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Phenylephrine
Substitution: Various substituted phenylephrine derivatives
Scientific Research Applications
Sodium phenylephrine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Sodium phenylephrine is used in studies related to adrenergic receptors and their signaling pathways.
Medicine: It is used in the development of nasal decongestants and other sympathomimetic drugs.
Industry: Sodium phenylephrine is used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other compounds
Mechanism of Action
Sodium phenylephrine exerts its effects by stimulating alpha-adrenergic receptors, leading to vasoconstriction and reduced nasal congestion. The compound activates the G protein-coupled receptor pathway, which results in the activation of phospholipase C and the release of intracellular calcium ions. This cascade ultimately leads to smooth muscle contraction and vasoconstriction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sodium Benzoate (C₇H₅NaO₂)
Sodium benzoate shares a carboxylate-sodium structure with C₉H₁₃NaO₂ but lacks the methyl substituent on the benzene ring.
| Property | C₉H₁₃NaO₂ | Sodium Benzoate |
|---|---|---|
| Molecular Weight | 188.19 g/mol | 144.11 g/mol |
| Solubility (H₂O, 25°C) | ~50 g/100 mL | ~62 g/100 mL |
| Melting Point | ~285°C (dec.) | 300°C (dec.) |
| Applications | Buffering, corrosion | Food preservation, pH control |
The methyl group in C₉H₁₃NaO₂ enhances hydrophobicity, reducing its solubility compared to sodium benzoate. This structural difference also impacts thermal stability, as the methyl group may introduce steric hindrance during decomposition .
Sodium Phenylacetate (C₈H₇NaO₂)
Sodium phenylacetate features a benzene ring with an acetate group, differing from C₉H₁₃NaO₂ in the absence of a methyl group and the presence of a longer carbon chain.
| Property | C₉H₁₃NaO₂ | Sodium Phenylacetate |
|---|---|---|
| Molecular Weight | 188.19 g/mol | 158.13 g/mol |
| pKa (in water) | 4.8 | 4.3 |
| Bioactivity | Low toxicity | Urea cycle disorder treatment |
The methyl group in C₉H₁₃NaO₂ slightly increases its pKa compared to phenylacetate, making it a weaker acid. Functionally, phenylacetate’s medical applications contrast with C₉H₁₃NaO₂’s industrial uses, highlighting how minor structural changes alter compound utility .
Comparison with Functionally Similar Compounds
Sodium Chloride (NaCl)
While NaCl is structurally distinct (inorganic vs. organic), it shares ionic character and industrial roles with C₉H₁₃NaO₂.
| Property | C₉H₁₃NaO₂ | NaCl |
|---|---|---|
| Solubility (H₂O, 25°C) | ~50 g/100 mL | 36 g/100 mL |
| Conductivity | Moderate | High |
| Applications | Corrosion inhibition | Food seasoning, de-icing |
C₉H₁₃NaO₂’s organic backbone enables chelation of metal ions, enhancing its corrosion inhibition efficiency compared to NaCl, which relies solely on ionic interactions .
Calcium 4-Methylbenzoate (C₉H₁₄CaO₄)
Replacing sodium with calcium alters the compound’s ionic radius and charge density.
| Property | C₉H₁₃NaO₂ | C₉H₁₄CaO₄ |
|---|---|---|
| Cation Charge | +1 | +2 |
| Solubility (H₂O, 25°C) | ~50 g/100 mL | ~5 g/100 mL |
| Stability | Stable in air | Hygroscopic |
The divalent calcium cation reduces solubility due to stronger lattice energy, limiting its industrial applicability compared to the sodium variant .
Research Findings and Data Trends
- Thermal Stability : C₉H₁₃NaO₂ decomposes at higher temperatures than sodium benzoate, likely due to methyl group-induced stabilization of the aromatic ring .
- Solubility vs. Chain Length : Solubility decreases as the organic chain lengthens (e.g., phenylacetate < 4-methylbenzoate < benzoate), aligning with trends in hydrophobic interactions .
- Cation Impact: Divalent cations (e.g., Ca²⁺) reduce solubility but enhance ionic strength in solutions, as noted in ion concentration studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
